Methyl 2-((1-(3-(4-cyanophenyl)propanoyl)pyrrolidin-3-yl)thio)acetate
Descripción
Propiedades
IUPAC Name |
methyl 2-[1-[3-(4-cyanophenyl)propanoyl]pyrrolidin-3-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-22-17(21)12-23-15-8-9-19(11-15)16(20)7-6-13-2-4-14(10-18)5-3-13/h2-5,15H,6-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNZOADFKALTSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)C(=O)CCC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Core Structural Variations
The compound’s structural analogs differ in substituents on the phenyl ring, heterocyclic core, or linker groups. Key examples include:
Key Observations :
Physicochemical Properties
Comparative data on solubility, logP, and stability:
Analysis :
Pharmacokinetic and Pharmacodynamic Profiles
- Metabolic Stability : The pyrrolidine-thioacetate backbone in the target compound is resistant to esterase-mediated hydrolysis compared to ethyl esters (), prolonging half-life .
- CYP450 Interactions : The nitrile group in the target compound may act as a cytochrome P450 inhibitor, unlike alkoxy-phenyl analogs (), which show negligible inhibition .
Q & A
Q. What are the critical synthetic steps for preparing Methyl 2-((1-(3-(4-cyanophenyl)propanoyl)pyrrolidin-3-yl)thio)acetate?
The synthesis typically involves:
Pyrrolidine functionalization : Introducing the 3-(4-cyanophenyl)propanoyl group via nucleophilic acyl substitution, often using coupling agents like EDCI or DCC in anhydrous dichloromethane (DCM) .
Thioether formation : Reacting the functionalized pyrrolidine with methyl 2-mercaptoacetate under basic conditions (e.g., NaH or K₂CO₃ in acetonitrile) .
Esterification : Final purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
Q. What analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity and purity, with distinct signals for the pyrrolidine ring (δ 2.5–3.5 ppm) and ester group (δ 3.7 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 375.12) .
- X-ray Crystallography : Resolves stereochemistry of the pyrrolidine-thioacetate moiety .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthesis yield and purity?
-
Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve thioether formation kinetics compared to DCM, but may require inert atmospheres to prevent oxidation .
-
Temperature control : Maintaining 0–5°C during acyl substitution minimizes side reactions (e.g., racemization) .
-
Catalyst screening : Testing Lewis acids like ZnCl₂ or Bi(OTf)₃ for thioether coupling efficiency .
-
Yield data example :
Solvent Catalyst Yield (%) Purity (%) Acetonitrile None 62 95 DCM ZnCl₂ 78 98
Q. How do structural modifications influence biological activity?
Comparative studies of analogs reveal:
| Compound Modification | Bioactivity Change | Mechanism Insight |
|---|---|---|
| Replacement of 4-cyanophenyl with 4-chlorophenyl | Increased lipophilicity (logP +0.5), enhanced membrane permeability | Hydrophobic interactions in enzyme binding pockets |
| Substitution of pyrrolidine with piperidine | Reduced metabolic stability (t₁/₂ from 4.2 h to 1.8 h) | Altered cytochrome P450 affinity |
| Thioether to ether substitution | Loss of enzyme inhibition (IC₅₀ from 12 µM to >100 µM) | Disrupted sulfur-mediated H-bonding |
Q. What methodologies resolve contradictions in enzyme inhibition data?
- Orthogonal assays : Combine fluorescence polarization (binding affinity) with enzymatic activity assays (e.g., NADH depletion for oxidoreductases) to distinguish false positives .
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) to confirm direct target engagement .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to validate binding specificity .
- Statistical analysis : Use multivariate regression to correlate structural descriptors (e.g., Hammett σ) with activity trends .
Q. How can researchers design experiments to probe the compound’s stability under physiological conditions?
- pH-dependent stability : Incubate the compound in buffers (pH 2–9) at 37°C, monitoring degradation via HPLC at 0, 24, and 48 hours .
- Metabolic stability assay : Use liver microsomes (human/rat) with NADPH cofactor to measure half-life (t₁/₂) and identify major metabolites via LC-MS/MS .
Q. What strategies mitigate solubility challenges in in vitro assays?
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without disrupting enzyme activity .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve aqueous dispersion (e.g., 85% solubility increase at 0.1 mg/mL) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
